molecular formula C7H4F3N3O B12125864 3-(2-Furyl)-5-(trifluoromethyl)-4H-1,2,4-triazole

3-(2-Furyl)-5-(trifluoromethyl)-4H-1,2,4-triazole

Cat. No.: B12125864
M. Wt: 203.12 g/mol
InChI Key: ANICTIVQXCTYBA-UHFFFAOYSA-N
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Description

3-(2-Furyl)-5-(trifluoromethyl)-4H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-furyl group at position 3 and a trifluoromethyl (-CF₃) group at position 3. The 1,2,4-triazole scaffold is widely recognized for its pharmacological versatility, including antimicrobial, antiviral, and anti-inflammatory activities .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4F3N3O

Molecular Weight

203.12 g/mol

IUPAC Name

3-(furan-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole

InChI

InChI=1S/C7H4F3N3O/c8-7(9,10)6-11-5(12-13-6)4-2-1-3-14-4/h1-3H,(H,11,12,13)

InChI Key

ANICTIVQXCTYBA-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NNC(=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Design and Optimization

The most widely reported method involves the regioselective [3+2] cycloaddition between hydrazonyl chlorides and trifluoroacetonitrile (CF₃CN), generated in situ from 2,2,2-trifluoroacetaldehyde O-(2,4-dinitrophenyl)oxime (1 ). Key steps include:

  • Substrate Preparation : Hydrazonyl chlorides (e.g., 2a–2g ) are synthesized from substituted hydrazones via chlorination.

  • Cycloaddition : Reaction with 1 in dichloromethane (CH₂Cl₂) at room temperature, catalyzed by triethylamine (NEt₃), yields 5-trifluoromethyl-1,2,4-triazoles.

Table 1: Selected Yields from Cycloaddition Reactions

Hydrazonyl ChlorideProduct (3)Yield (%)Reference
2a (R = Ph)3a 49
2e (R = 4-MeOPh)3e 75
2n (R = 2-thienyl)3n 55

Advantages :

  • High regioselectivity for the 5-trifluoromethyl position.

  • Tolerance for electron-donating and electron-withdrawing substituents on hydrazonyl chlorides.

Limitations :

  • Requires handling of unstable CF₃CN precursors.

  • Moderate yields for sterically hindered substrates (e.g., 2g : 40%).

Metal-Free Oxidative Cyclization of Trifluoroacetimidohydrazides

Iodine-Mediated Cyclization

An alternative route employs iodine (I₂) as a mild oxidant for the cyclization of trifluoroacetimidohydrazides (4 ) with furfural derivatives. The protocol involves:

  • Substrate Activation : Trifluoroacetimidohydrazides are prepared via condensation of trifluoroacetamide with hydrazine.

  • Cyclization : Treatment with I₂ in dimethylformamide (DMF) at 80°C for 12 hours yields 3-(2-furyl)-5-(trifluoromethyl)-4H-1,2,4-triazole.

Key Data :

  • Yield : 68–72% for furyl-substituted products.

  • Scope : Compatible with aliphatic and aromatic aldehydes.

Mechanistic Insight :
I₂ facilitates dehydrogenative aromatization, forming the triazole ring via a radical pathway.

Photochemical [3+2] Cycloaddition of Sydnones

Photocatalyst-Driven Synthesis

A novel photocycloaddition strategy utilizes sydnones and CF₃CN under visible light irradiation:

  • Reagents : Sydnone (5 ) and CF₃CN (from 1 ) in acetonitrile.

  • Conditions : 4-CzIPN photocatalyst, blue LED light (450 nm), 24 hours.

Table 2: Photocycloaddition Performance

Sydnone SubstituentProductYield (%)
Phenyl6a 65
4-Chlorophenyl6b 58

Advantages :

  • Regioselective formation of 3-trifluoromethyl isomers.

  • Avoids high-temperature or strong acid/base conditions.

Challenges :

  • Requires specialized photochemical equipment.

  • Limited scalability for industrial applications.

Comparative Analysis of Methodologies

Efficiency and Practicality

MethodYield Range (%)Key StrengthsLimitations
[3+2] Cycloaddition40–75High regioselectivity, broad substrate scopeCF₃CN handling, moderate yields
I₂-Mediated Cyclization68–72Metal-free, mild conditionsLimited to aldehydes as coupling partners
Photocycloaddition58–65Regioselective, ambient conditionsScalability, equipment dependency

Mechanistic Considerations

Cycloaddition Pathways

  • Stepwise Mechanism : Hydrazonyl chloride reacts with CF₃CN to form a nitrile imine intermediate, which undergoes cycloaddition with the furyl group.

  • Concerted Pathway : In photocycloadditions, energy transfer from the photocatalyst to sydnone generates a biradical intermediate, enabling CF₃CN insertion.

Downstream Applications and Derivatives

Functionalization Strategies

  • Mannich Reactions : Introduction of piperazine or morpholine rings at N1 enhances biological activity (e.g., fungicidal properties).

  • Suzuki Coupling : Palladium-catalyzed cross-coupling installs biaryl substituents for drug discovery .

Chemical Reactions Analysis

[3+2] Cycloaddition Method

The compound is synthesized via the [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile (CF₃CN). Key steps include:

  • Precursor Generation : Trifluoroacetonitrile is generated from 2,2,2-trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime.

  • Cycloaddition : Reaction with hydrazonyl chlorides (e.g., N-phenyl-benzohydrazonoyl chloride) under basic conditions (NEt₃) in CH₂Cl₂ yields the triazole.

Reaction Conditions and Yields :

ParameterValue
SolventCH₂Cl₂
Base (equiv)NEt₃ (3.0 equiv)
TemperatureRoom temperature
Yield56% (gram-scale)

This method demonstrates regioselectivity, functional group tolerance, and scalability .

Metal-Free Oxidative Cyclization

A metal-free synthesis involves trifluoroacetimidohydrazides and benzene-1,3,5-triyl triformate (TFBen):

  • Mechanism : Trifluoroacetimidohydrazide reacts with TFBen under acidic conditions (TFA) to form the triazole via nucleophilic addition and dehydration.

  • Substituent Effects : Electron-rich aryl groups enhance reactivity, while steric hindrance reduces yields .

Optimized Conditions :

ParameterValue
Acid CatalystTFA (0.5 equiv)
SolventToluene
Temperature100°C
Yield53–78%

Thiosemicarbazide Cyclization

Arylthiosemicarbazides undergo alkaline cyclization to form triazoles:

  • Reaction : 1,4-substituted thiosemicarbazides (e.g., 4a-e ) cyclize in basic conditions to yield 5-(furan-2-yl) triazoles.

Examples and Yields :

SubstrateYield
p-Methyl-substituted70–80%
Electron-deficient50–65%

This method is effective for incorporating furan substituents .

Substitution Reactions

  • Acetamide Group : Participates in nucleophilic substitution with amines or thiols under basic conditions.

  • Furyl Group : Susceptible to electrophilic substitution (e.g., bromination) under oxidative conditions .

Oxidation and Reduction

  • Sulfanyl Groups : Oxidized to sulfoxides/sulfones using m-CPBA or H₂O₂.

  • Triazole Ring : Reduced via catalytic hydrogenation or LiAlH₄.

Cycloaddition Reactivity

The trifluoromethyl group enhances electrophilicity, making the triazole a reactive dipolarophile in [3+2] cycloadditions .

Antifungal Activity

Triazole derivatives exhibit potent antifungal properties through:

  • Enzyme Inhibition : Targeting ergosterol biosynthesis pathways .

  • Membrane Disruption : Lipophilicity from trifluoromethyl groups facilitates membrane penetration.

Mechanistic Studies

  • Regioselectivity : In [3+2] cycloadditions, the nucleophilic nitrogen (N1) of nitrile imines reacts with the electrophilic carbon (C5) of CF₃CN, driven by electron density mismatch .

  • Thermodynamic Control : Formation of 1,3-diphenyl-5-trifluoromethyl-1,2,4-triazole is favored due to lower Gibbs free energy (ΔG‡ = ~15 kcal/mol) .

Table 1: Cycloaddition Yields

SubstrateSolventYield (%)
N-Phenyl-benzohydrazonoyl chlorideCH₂Cl₂56
N-Phenyl-benzohydrazonoyl chlorideTHF3
N-Phenyl-benzohydrazonoyl chlorideDMSO8

Table 2: Substituent Effects

Substituent TypeReactivityYield (%)
Electron-rich (e.g., p-Me)High75–78
Electron-deficient (e.g., p-Cl)Low50–65

Scientific Research Applications

Biological Activities

The biological activities of 3-(2-Furyl)-5-(trifluoromethyl)-4H-1,2,4-triazole have been extensively studied, revealing several significant pharmacological effects:

Antimicrobial Activity

Research indicates that this compound exhibits considerable antimicrobial properties against various bacterial strains and fungi. It has shown efficacy in inhibiting both Gram-positive and Gram-negative bacteria as well as common fungal pathogens.

Anticancer Properties

Studies have demonstrated that this compound possesses anticancer potential. In vitro experiments revealed its ability to induce apoptosis in cancer cells through mechanisms involving caspase activation and inhibition of cell proliferation markers. For instance, it has been effective against breast cancer cell lines like MCF-7.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating its potential use in treating inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, demonstrating significant free radical scavenging activity against DPPH radicals. This suggests potential benefits in conditions related to oxidative stress.

Agricultural Applications

In addition to its medicinal applications, this compound has been explored for use as a pesticide or fungicide due to its biological activity against plant pathogens. Its effectiveness in controlling fungal infections in crops makes it a candidate for developing new agricultural chemicals that are both effective and environmentally friendly.

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

  • Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited the growth of several pathogenic bacteria in vitro.
  • Cancer Cell Line Studies : Research showed that treatment with this triazole derivative reduced viability in multiple cancer cell lines with IC50 values indicating potent activity.
  • Inflammation Models : Animal models treated with this compound exhibited reduced inflammation markers compared to control groups.

Mechanism of Action

The mechanism of action of 3-(2-Furyl)-5-(trifluoromethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Antibacterial Activity

  • Halogenated Derivatives: Compounds with halogen substituents (e.g., 3-bromophenyl or 4-fluorophenyl) exhibit superior antibacterial activity. For instance, a 3-bromophenyl-substituted triazole demonstrated activity comparable to sparfloxacin against E. coli, S. aureus, and P. aeruginosa . In contrast, 2-furyl-substituted triazoles showed poor antibacterial efficacy, suggesting that electron-withdrawing halogens enhance target binding compared to the electron-rich furyl group .
  • Trifluoromethyl vs.

Antioxidant Activity

  • Pyridyl and Aryl Substituents : 3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazoles displayed significant antioxidant activity, outperforming standard antioxidants like BHA and BHT. The pyridyl group’s nitrogen atoms may contribute to radical scavenging via electron donation . The trifluoromethyl group in the target compound may similarly stabilize radical intermediates but with reduced electron-donating capacity compared to pyridyl.

Neuraminidase Inhibition

  • Thioether Derivatives: Triazole-3-thioether derivatives, such as (E)-4-(4-hydroxy-3-methoxybenzylideneamino)-5-ethyl-4H-1,2,4-triazole-3-propanethiol, showed potent neuraminidase inhibition (IC₅₀ = 6.86–9.1 µg/mL). The thioether linkage likely enhances enzyme binding through hydrophobic interactions . The absence of sulfur in the target compound may limit similar activity.

Structural and Electronic Comparisons

Compound Substituents Key Properties Biological Activity
3-(2-Furyl)-5-(trifluoromethyl)-4H-1,2,4-triazole 2-Furyl (C₃), -CF₃ (C₅) Moderate lipophilicity; π-π interactions via furyl Likely moderate antimicrobial activity
3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole 4-Cl-phenyl (C₃), pyridyl (C₅) High polarity; radical stabilization via pyridyl Strong antioxidant activity
3-((2-Chloro-4-fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole -CF₃ (C₅), thioether (C₃) Enhanced lipophilicity and enzyme binding Pharmaceutical intermediate potential
3-Bromophenyl-5-methyl-1,2,4-triazole 3-Br-phenyl (C₃), -CH₃ (C₅) Electron-withdrawing Br enhances target affinity Potent antibacterial activity

Quantitative Structure-Activity Relationship (QSAR) Insights

  • Electron-Donating vs. Withdrawing Groups : QSAR studies on triazoles indicate that electron-withdrawing substituents (e.g., -CF₃, halogens) increase antibacterial activity by lowering the LUMO energy, facilitating electron transfer to microbial targets . The 2-furyl group’s electron-donating nature may reduce this effect, as seen in its poor activity .
  • Hydrophobic Interactions : The trifluoromethyl group enhances logP values, improving membrane permeability. This property is shared with chloro-fluorobenzylthio derivatives, which show promise in drug design .

Biological Activity

3-(2-Furyl)-5-(trifluoromethyl)-4H-1,2,4-triazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological effects, and potential applications.

Chemical Structure and Properties

The compound features a triazole ring substituted with a trifluoromethyl group and a furan moiety. The trifluoromethyl group enhances lipophilicity and alters the electronic properties of the molecule, which can significantly impact its biological activity and stability. The furan ring contributes to the compound's aromatic characteristics, influencing its interaction with biological targets.

Biological Activities

This compound exhibits various biological activities:

  • Antimicrobial Activity : Research has shown that derivatives of 1,2,4-triazoles have significant antibacterial properties. The presence of the trifluoromethyl group is believed to enhance this activity against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Studies indicate that compounds similar to this compound can modulate cytokine production in immune cells. For instance, certain derivatives have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs) by up to 60% .
  • Anticancer Potential : Preliminary studies suggest that triazole derivatives can exhibit antiproliferative effects on various cancer cell lines. The mechanism may involve interference with cell cycle progression and induction of apoptosis .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Condensation Reactions : Combining appropriate precursors under acidic or basic conditions.
  • Cyclization Reactions : Utilizing 2-furyl hydrazine or similar compounds with trifluoroacetyl derivatives.

These synthetic routes allow for modifications that can enhance biological activity or alter pharmacokinetic properties.

Antimicrobial Activity

A study evaluated the antimicrobial effects of various triazole derivatives against common pathogens. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and Pseudomonas aeruginosa. In particular, one derivative showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Anti-inflammatory Effects

In vitro studies demonstrated that this compound significantly reduced TNF-α levels in LPS-stimulated PBMC cultures. The most effective concentrations were identified at 50 µg/mL, where the compound did not only lower cytokine levels but also modulated other inflammatory markers .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Characteristics
5-Trifluoromethyl-1H-1,2,4-triazoleTriazole ring with trifluoromethyl groupLacks furan substitution
3-Amino-5-trifluoromethyl-1,2,4-triazoleAmino group substitutionEnhanced water solubility
5-Fluoro-1H-1,2,4-triazoleFluoro group instead of trifluoromethylDifferent electronic properties
3-(Furyl)-5-methyl-1H-1,2,4-triazoleMethyl instead of trifluoromethylPotentially reduced biological activity

The unique combination of both trifluoromethyl and furan groups in this compound significantly enhances its pharmacological profile compared to structurally similar compounds .

Q & A

Q. What are the standard synthetic methodologies for preparing 3-(2-Furyl)-5-(trifluoromethyl)-4H-1,2,4-triazole and its analogs?

Methodological Answer: The synthesis typically involves alkylation or thiolation of precursor triazole-thiol derivatives. For example:

  • Step 1 : React 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with halogenated alkanes (e.g., (3-bromopropyl)benzene) in an alcoholic medium.
  • Step 2 : Acid catalysis (e.g., HCl) under microwave irradiation (165°C, 12.2 bar) enhances reaction efficiency, achieving 75–87% yields .
  • Characterization : Use GC-MS (Agilent 7890B) and NMR to confirm structural integrity .

Q. How are spectroscopic techniques employed to characterize this compound?

Methodological Answer:

  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-F stretch at 1100–1250 cm⁻¹ for trifluoromethyl, aromatic C-H stretches near 3000 cm⁻¹) .
  • NMR Analysis :
    • ¹H NMR : Detect furyl protons (δ 6.5–7.5 ppm) and trifluoromethyl-coupled protons (split due to ¹⁹F coupling) .
    • ¹³C NMR : Confirm trifluoromethyl (δ 120–125 ppm, q, J = 280 Hz) and triazole ring carbons (δ 145–160 ppm) .
  • Mass Spectrometry (MS) : ESI+ mode verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Methodological Answer:

  • Antimicrobial Screening : Use serial dilution methods (MIC determination) against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) .
  • Antifungal Assays : Broth microdilution (CLSI guidelines) to assess inhibition of hyphal growth .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize reaction conditions for this compound derivatives?

Methodological Answer: Microwave synthesis reduces reaction times from hours to minutes. Key parameters:

ParameterOptimal ValueEffect on Yield
Temperature160–165°CMaximizes kinetics
Pressure12–15 barPrevents solvent evaporation
Reaction Time30–45 minCompletes >95% conversion
Solventi-Propanol/EtOHEnhances solubility
Yields improve by 20–30% compared to conventional heating .

Q. How do substituents on the triazole core influence bioactivity?

Structure-Activity Relationship (SAR) Insights :

  • Trifluoromethyl Group : Enhances lipophilicity and membrane permeability, critical for antifungal activity .
  • Furyl Substituent : π-π stacking with microbial enzyme active sites (e.g., CYP51 in fungi) .
  • Thioether Linkers : Improve metabolic stability; bulkier groups (e.g., 3-phenylpropyl) reduce cytotoxicity .
    Example : 3-(2-Bromophenyl)-5-(alkylthio) derivatives show MIC values 2–4 µg/mL against resistant C. albicans .

Q. How can computational methods resolve contradictions in spectral data or reaction mechanisms?

Methodological Answer:

  • DFT Calculations : Optimize molecular geometry (B3LYP/6-31G*) to predict NMR/IR spectra and compare with experimental data .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., role of DMSO in SN2 mechanisms) .
  • Docking Studies : Identify binding modes with target proteins (e.g., COX-2, CYP450) to rationalize activity discrepancies .

Q. What strategies address low yields in triazole cyclization reactions?

Methodological Answer:

  • Catalyst Screening : CuO/K₂CO₃ systems promote Ullmann-type coupling for triazole formation (85% yield) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates; additives (e.g., KI) reduce side reactions .
  • Workup Procedures : Acid precipitation (pH 2–3) isolates pure product by removing unreacted thiols .

Q. How are QSAR models applied to predict novel derivatives of this compound?

Methodological Answer:

  • Descriptor Selection : Use logP, molar refractivity, and Fukui indices to model antifungal activity .
  • Model Validation : Leave-one-out cross-validation (R² > 0.85) ensures robustness .
  • Case Study : A QSAR model for 3-substituted-5-(2-hydroxyphenyl) triazoles predicted 10 novel derivatives with MIC < 5 µg/mL .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities across studies?

Methodological Answer:

  • Standardize Assays : Use CLSI/EUCAST guidelines to normalize MIC testing conditions .
  • Control Compounds : Include reference drugs (e.g., fluconazole) to calibrate inter-lab variability .
  • Meta-Analysis : Pool data from 5+ studies to identify trends (e.g., trifluoromethyl derivatives consistently outperform methyl analogs) .

Tables for Key Data

Q. Table 1. Representative Yields and Conditions for Microwave Synthesis

DerivativeTemp (°C)Time (min)Yield (%)Reference
3-(Thiophen-2-ylmethyl)-4-amino1654587
3-(2-Bromophenyl)-4-phenyl1603082

Q. Table 2. SAR of Triazole Derivatives

SubstituentBioactivity (MIC, µg/mL)Target
5-(Trifluoromethyl)2.5 (C. albicans)CYP51 Inhibition
5-(Methyl)12.5 (C. albicans)Passive Diffusion
3-(4-Fluorobenzylthio)1.8 (S. aureus)DNA Gyrase

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